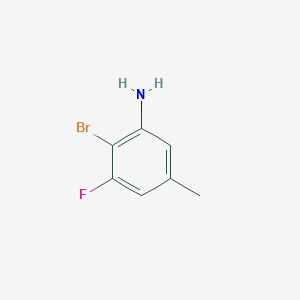
2-溴-3-氟-5-甲基苯胺
描述
2-Bromo-3-fluoro-5-methylaniline is a chemical compound with the molecular formula C7H7BrFN. It is a derivative of 2-methylaniline with fluoride and bromide substituents . This compound is often used as a pharmaceutical intermediate and a chemical intermediate .
Synthesis Analysis
The synthesis of 2-Bromo-3-fluoro-5-methylaniline might involve multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process would depend on the specific requirements of the reaction and the available starting materials.
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluoro-5-methylaniline consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methylamine group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the name of the compound.
Chemical Reactions Analysis
2-Bromo-3-fluoro-5-methylaniline can participate in various chemical reactions due to its multiple reactivities. These include cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Physical And Chemical Properties Analysis
2-Bromo-3-fluoro-5-methylaniline has a molecular weight of 204.04 g/mol . The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.
科学研究应用
药理学
在药理学中,2-溴-3-氟-5-甲基苯胺是一种合成复杂分子的宝贵中间体。它可用于开发具有潜在治疗效果的新型化合物。 溴原子提供了用于通过交叉偶联反应进一步官能化的反应位点,这些反应对于创建新药至关重要 .
有机合成
该化合物在有机合成中用作构建块,特别是在多步合成过程中。 它在分子结构中的存在可以影响后续反应的方向,例如硝化或溴化,这是由于它对芳香环的指向作用 .
材料科学
在材料科学中,2-溴-3-氟-5-甲基苯胺可用于开发新材料,例如聚合物或小分子有机半导体。 将卤素原子引入有机化合物可以显着改变其电子性质,使其适用于各种应用 .
分析化学
分析化学家可以使用 2-溴-3-氟-5-甲基苯胺作为色谱法和光谱法中的标准物质或试剂。 它独特的谱学性质允许在复杂混合物中识别和量化类似化合物 .
农业研究
在农业领域,对新杀虫剂和除草剂的研究通常涉及卤代苯胺,如 2-溴-3-氟-5-甲基苯胺。 它的衍生物可以针对各种植物病原体或害虫进行活性筛选,有助于开发更有效的农用化学品 .
环境研究
环境研究可能会探索卤代苯胺对生态系统的影响。 2-溴-3-氟-5-甲基苯胺可用于降解研究,以了解其在环境中的持久性和转化,这对于评估潜在风险至关重要 .
安全和危害
Safety data for 2-Bromo-3-fluoro-5-methylaniline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing suitable gloves, protective clothing, and eye protection .
作用机制
Target of Action
Similar compounds have been reported to target sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
It’s known that the compound possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Result of Action
Related compounds have been reported to increase the deacetylase activity of sirt6, leading to a decrease in histone levels in human hepatocellular carcinoma cells .
Action Environment
It is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
生化分析
Biochemical Properties
2-Bromo-3-fluoro-5-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and electrophilic aromatic substitution. For instance, the bromine atom in 2-Bromo-3-fluoro-5-methylaniline can undergo nucleophilic substitution, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals . Additionally, the compound’s fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the binding affinity and specificity of enzymes and proteins .
Cellular Effects
2-Bromo-3-fluoro-5-methylaniline has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Furthermore, 2-Bromo-3-fluoro-5-methylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes . These effects on cellular processes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of 2-Bromo-3-fluoro-5-methylaniline involves its interactions with various biomolecules, including enzymes and proteins. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . For example, 2-Bromo-3-fluoro-5-methylaniline can act as an inhibitor of certain enzymes by forming covalent bonds with key amino acid residues in the active site, thereby blocking substrate access . Additionally, the compound can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-fluoro-5-methylaniline can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Over time, 2-Bromo-3-fluoro-5-methylaniline may undergo degradation, leading to the formation of by-products that can alter its biochemical activity . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-fluoro-5-methylaniline in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation . At higher doses, 2-Bromo-3-fluoro-5-methylaniline can induce toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels . These findings highlight the importance of dosage optimization in experimental studies involving 2-Bromo-3-fluoro-5-methylaniline.
Metabolic Pathways
2-Bromo-3-fluoro-5-methylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biochemical activity . Additionally, 2-Bromo-3-fluoro-5-methylaniline can affect metabolic flux and metabolite levels, impacting cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-fluoro-5-methylaniline is transported and distributed through various mechanisms, including passive diffusion and active transport . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and concentration within cells, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of 2-Bromo-3-fluoro-5-methylaniline is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins . Alternatively, 2-Bromo-3-fluoro-5-methylaniline may be targeted to the mitochondria, where it can influence mitochondrial function and energy production . These subcellular localization patterns are critical for understanding the compound’s biochemical and cellular effects.
属性
IUPAC Name |
2-bromo-3-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMOWSOJAKJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




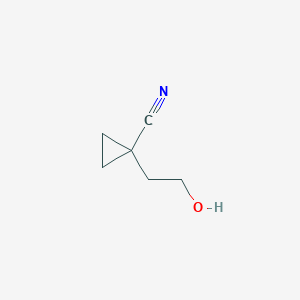

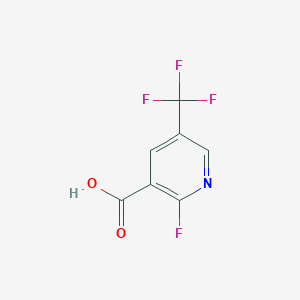
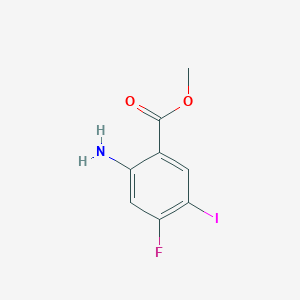
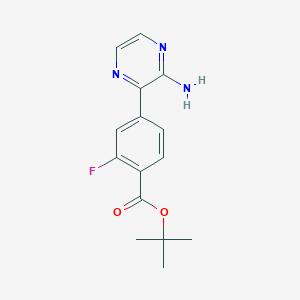


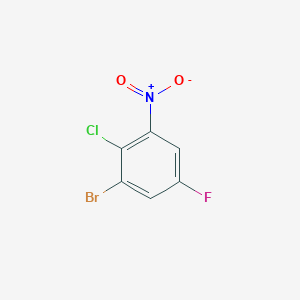
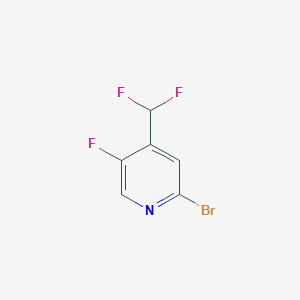

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)
![tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1381713.png)
![6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1381714.png)